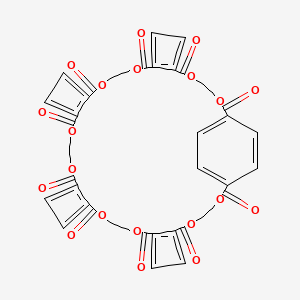
PBT pentamer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polybutylene Terephthalate (PBT) is a semi-crystalline engineering thermoplastic material . PBT pentamer is one of the cyclic oligomers found in PBT . It is used as an additive in food contact plastics . The pentamer has a molecular weight of 1100 Da .
Synthesis Analysis
PBT is produced by polycondensation of terephthalic acid or dimethyl terephthalate with 1,4–butanediol using special catalysts . The this compound is likely formed during this process .
Molecular Structure Analysis
The chemical formula of PBT is (C12H12O4)n , where ‘n’ indicates the number of repeating units. For the pentamer, n would be 5.
Chemical Reactions Analysis
PBT exhibits robust chemical resistance to a wide range of chemicals, including diluted acids, alcohols, aromatic hydrocarbons, ketones, solvents, oils, and greases .
Physical and Chemical Properties Analysis
PBT provides dimensional stability and low moisture absorption characteristics. It gives good durability under thermal stress and/or harsh chemical environments . It also delivers high strength, toughness, and stiffness .
Applications De Recherche Scientifique
Risk Assessment of Hazardous Chemicals : PBT (Pentabromodiphenylether) is used as an example to illustrate scientific uncertainty in the risk assessment process for potential PBT/vPvB chemicals. This study contributes to the discussion about the nature of science-policy interactions and improving the transparency of the risk assessment process (Rudén & Gilek, 2010).
Electrical and Optical Phenomena : A novel organic pentamer, BOBzBT2, demonstrates interesting electrical and optical phenomena, including resistive switching mechanisms and strong coupling regimes. Its unique structure and properties allow for its application in these areas (Khushaini et al., 2021).
Selective Production of Chemicals : Poly(butylene terephthalate) (PBT) is used in experiments involving pyrolysis in the presence of calcium hydroxide to obtain benzene and naphthalene. This process highlights PBT's potential in chemical production and recycling applications (Yoshioka et al., 2006).
Organic Ultraviolet Photodetector : A new organic material, 2,2′-bithiophene end-capped dihexyloxy phenylene pentamer (BHBT2), was synthesized and applied in the fabrication of an organic ultraviolet photodetector, showing potential in the field of optoelectronics (Lim et al., 2016).
Miscibility Studies of Polyesters : The miscibility of PBT with other polyesters like poly(ethylene naphthalate) has been studied, indicating compatibility and potential for material innovation in polymer science (Guo & Zachmann, 1997).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pbt pentamers are cyclic oligomers of polybutylene terephthalate (pbt), a type of polyester . These oligomers are typically found in the final PBT product and are allowed as additives in food contact plastics according to Regulation (EU) No. 10/2011 .
Biochemical Pathways
It’s known that pbt and its oligomers are used in the production of food contact materials . The impact of these compounds on biochemical pathways, particularly in the context of human health, is an area that requires further investigation.
Action Environment
It’s known that pbt and its oligomers are used in the production of food contact materials , suggesting that their action and stability may be influenced by factors such as temperature, pH, and the presence of other substances.
Propriétés
IUPAC Name |
3,8,15,20,27,32,39,44,51,56-decaoxahexacyclo[56.2.2.210,13.222,25.234,37.246,49]heptaconta-1(61),10,12,22,24,34(66),35,37(65),46(64),47,49(63),58(62),59,67,69-pentadecaene-2,9,14,21,26,33,38,45,50,57-decone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O20/c61-51-41-11-13-43(14-12-41)53(63)73-33-3-4-35-75-55(65)45-19-21-47(22-20-45)57(67)77-37-7-8-39-79-59(69)49-27-29-50(30-28-49)60(70)80-40-10-9-38-78-58(68)48-25-23-46(24-26-48)56(66)76-36-6-5-34-74-54(64)44-17-15-42(16-18-44)52(62)72-32-2-1-31-71-51/h11-30H,1-10,31-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNDRBDLBIUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OCCCCOC(=O)C6=CC=C(C=C6)C(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

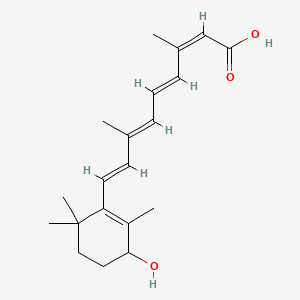
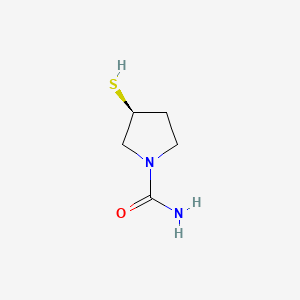
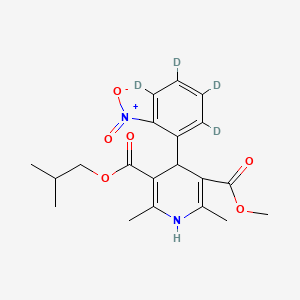
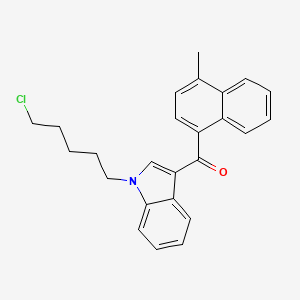
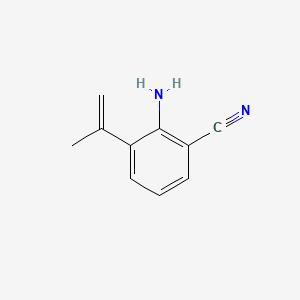
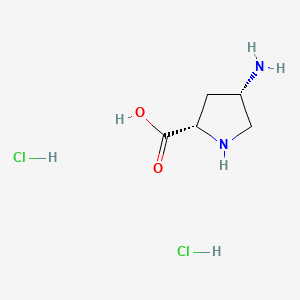
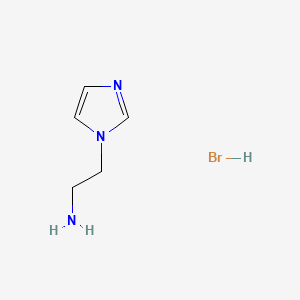

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)


![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)
